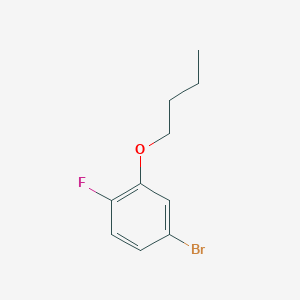

1-Bromo-3-n-butyloxy-4-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2-butoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYVSOMXTVVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Characterizing a Novel Phenyl Ether Derivative

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-n-butyloxy-4-fluorobenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

This compound is a substituted aromatic compound featuring a unique combination of functional groups: a bromine atom, a fluorine atom, and an n-butoxy ether group. This trifunctional scaffold makes it a potentially valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The interplay between the electron-withdrawing halogens and the electron-donating alkoxy group can significantly influence the molecule's reactivity, metabolic stability, and intermolecular interactions.

Section 1: Molecular and Physicochemical Properties

The physical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Understanding these characteristics is paramount for designing synthetic routes, purification strategies, and formulation approaches.

Calculated and Estimated Core Properties

The following table summarizes the core identifying and physical properties. Calculated values are derived from the molecular structure, while estimated values are extrapolated from the known properties of its structural fragments: 1-bromo-3-fluorobenzene, 1-bromo-4-fluorobenzene, and butoxybenzene.[1][2][3][4]

| Property | Value / Estimated Range | Basis of Determination |

| Chemical Structure | ||

| Molecular Formula | C₁₀H₁₂BrFO | Calculation |

| Molecular Weight | 247.10 g/mol | Calculation |

| Appearance | Colorless to light yellow liquid | Estimation (based on analogues)[4] |

| Boiling Point | ~240 - 260 °C | Extrapolation¹ |

| Density | ~1.3 - 1.4 g/mL at 25 °C | Extrapolation² |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Toluene) | Estimation (based on structure)[1][5] |

¹Boiling Point Rationale : Butoxybenzene has a boiling point of approximately 210 °C.[3] The addition of heavy atoms like bromine and fluorine significantly increases the molecular weight and intermolecular forces (dipole-dipole and van der Waals), which invariably raises the boiling point. For comparison, 1-bromo-4-fluorobenzene boils at around 151 °C.[4] The combination of the butoxy chain and two halogens is expected to elevate the boiling point substantially.

²Density Rationale : The density of butoxybenzene is 0.935 g/mL.[3] Halogenation dramatically increases density. For instance, 1-bromo-4-fluorobenzene has a density of ~1.5-1.6 g/mL at 20 °C.[4] The presence of the less dense butoxy group will moderate this, leading to an estimated value lower than the di-halogenated parent but significantly higher than butoxybenzene itself.

Section 2: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Based on the known effects of its constituent functional groups, the following spectral characteristics are predicted for this compound.

-

¹H NMR Spectroscopy : The spectrum will be complex but predictable. The aromatic region (approx. 6.8-7.5 ppm) will show three protons with splitting patterns influenced by both fluorine and neighboring protons. The butoxy chain will exhibit four distinct signals: a triplet around 4.0 ppm (-O-CH₂ -), a multiplet around 1.7-1.8 ppm (-CH₂-), another multiplet around 1.4-1.5 ppm (-CH₂-), and a terminal triplet around 0.9-1.0 ppm (-CH₃).

-

¹³C NMR Spectroscopy : The spectrum will display 10 distinct carbon signals. The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached substituents. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). The four aliphatic carbons of the butoxy group will be found in the upfield region (approx. 14, 19, 31, and 69 ppm).

-

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a powerful tool for characterization.[6] this compound will show a single resonance for the fluorine atom. Its chemical shift will be highly sensitive to the electronic environment of the aromatic ring.[7] The signal will likely appear as a multiplet due to coupling with the ortho and meta aromatic protons. The absence of endogenous fluorine in most biological systems makes ¹⁹F NMR particularly useful for tracking fluorine-containing drug candidates in complex media.[6][8]

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by characteristic absorbances. Key expected peaks include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the alkyl chain (below 3000 cm⁻¹). A strong, characteristic C-O-C stretching absorbance for the aryl alkyl ether will be visible in the 1200-1300 cm⁻¹ and 1050-1150 cm⁻¹ regions.[9][10] C-Br and C-F stretching vibrations will appear in the fingerprint region (below 1200 cm⁻¹).

Section 3: Experimental Protocols for Physical Property Determination

For a novel compound, empirical determination of its physical properties is a critical, self-validating step to confirm purity and establish a baseline for future work.

Boiling Point Determination (Thiele Tube Method)

The boiling point is a key indicator of purity for a liquid.[11] A narrow boiling range suggests a pure substance.

Methodology:

-

Preparation : Secure a small amount (0.5-1.0 mL) of the purified liquid in a small test tube (fusion tube).

-

Capillary Setup : Seal one end of a capillary tube using a flame. Place the capillary tube, open-end down, into the fusion tube containing the sample.

-

Apparatus Assembly : Attach the fusion tube to a thermometer. Immerse the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Heating : Gently heat the side arm of the Thiele tube.[12] Observe the capillary tube.

-

Observation : As the temperature rises, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Measurement : Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[12]

-

Validation : Repeat the measurement twice. Consistent readings validate the result.

Solubility Characterization

Solubility provides insight into the polarity of a molecule and is crucial for reaction setup, extraction, and purification.

Methodology:

-

Solvent Selection : Prepare test tubes with a panel of solvents of varying polarity: Water, 5% HCl (aq), 5% NaOH (aq), and a representative organic solvent like Dichloromethane (DCM).

-

Sample Addition : To each test tube containing 1 mL of solvent, add approximately 20-30 mg of this compound.

-

Observation : Agitate each tube vigorously for 30-60 seconds.

-

Classification :

-

Soluble : The sample completely disappears, forming a clear, homogeneous solution.

-

Insoluble : The sample remains as a separate phase (liquid droplets or an undissolved solid).[13]

-

-

Interpretation :

-

Insolubility in water, 5% HCl, and 5% NaOH confirms the absence of highly polar or ionizable functional groups.

-

Solubility in DCM confirms its character as a nonpolar organic compound, consistent with its structure.[14]

-

Section 4: Relevance in Drug Discovery and Chemical Research

The specific arrangement of substituents on the this compound scaffold provides a compelling platform for the development of novel bioactive molecules and advanced materials.

-

Role of Fluorine : The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability. The strong C-F bond can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[15] Furthermore, fluorine can modulate pKa, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles.[16]

-

Role of Bromine : The bromine atom serves a dual purpose. It is an excellent synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity. From a drug design perspective, bromine can form "halogen bonds," which are specific non-covalent interactions that can enhance binding affinity to a biological target.[17] The introduction of bromine can also increase therapeutic activity and favorably alter a drug's metabolism.[18]

-

Role of the Butoxy Group : The n-butoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes. This is a critical factor for oral bioavailability and penetration into the central nervous system. The ether linkage is generally more stable to metabolism than an ester or amide, contributing to a longer duration of action.

References

-

LookChem. Cas 1126-79-0, Butoxybenzene. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). September 2017. [Link]

-

Al-Tammemi, M. EXPERIMENT (1). DETERMINATION OF MELTING POINTS. September 2021. [Link]

-

BYJU'S. Determination Of Boiling Point Of An Organic Compound. [Link]

-

Hlushko, S., et al. "Introducing bromine to the molecular structure as a strategy for drug design." Journal of Medical Science, December 2025. [Link]

-

Chemistry LibreTexts. "18.8: Spectroscopy of Ethers." September 2024. [Link]

-

National Center for Biotechnology Information. 1-Bromo-3-fluorobenzene. PubChem Compound Summary for CID 14082. [Link]

-

Cheméo. Chemical Properties of Benzene, butoxy- (CAS 1126-79-0). [Link]

-

Grokipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Das, P., et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs." Future Journal of Pharmaceutical Sciences, vol. 9, no. 1, 2023. [Link]

-

University of Toronto. Solubility of Organic Compounds. August 2023. [Link]

-

National Center for Biotechnology Information. 1-Bromo-4-fluorobenzene. PubChem Compound Summary for CID 9993. [Link]

-

Hlushko, S., et al. "Introducing bromine to the molecular structure as a strategy for drug design." Journal of Medical Science, October 2024. [Link]

-

University of Malaya. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Al-Tammemi, M. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. September 2021. [Link]

-

MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

-

National Center for Biotechnology Information. Butyl phenyl ether. PubChem Compound Summary for CID 14311. [Link]

-

Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. May 2017. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

-

ChemSrc. butoxybenzene. [Link]

-

PreScouter. Fluorine in drug discovery: Role, design and case studies. [Link]

-

Chemistry LibreTexts. "6.2B: Step-by-Step Procedures for Boiling Point Determination." May 2022. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

National Center for Biotechnology Information. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. May 2025. [Link]

-

Química Orgánica. IR spectrum: Ethers. [Link]

-

SlideShare. Nmr spectroscopy of fluorine 19. [Link]

-

Athabasca University. Experiment 1: Melting-point Determinations. [Link]

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. July 2025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatics in Modern Drug Discovery. [Link]

-

Frontiers. Aromatic Bromination Abolishes the Psychomotor Features and Pro-social Responses of MDMA (“Ecstasy”) in Rats and Preserves Affinity for the Serotonin Transporter (SERT). February 2019. [Link]

-

U.S. Environmental Protection Agency. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). September 2017. [Link]

-

University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. November 2024. [Link]

-

Semantic Scholar. Introducing bromine in the molecular structure as a good strategy to the drug design. September 2024. [Link]

-

Chemistry LibreTexts. "6.1D: Step-by-Step Procedures for Melting Point Determination." April 2022. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

NMR Service. 19Flourine NMR. [Link]

-

Fiveable. Spectroscopy of Ethers. [Link]

-

Amrita University. Boiling Point of an Organic compound. YouTube, February 2017. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Annual Reviews. Use of 19F NMR to Probe Protein Structure and Conformational Changes. [Link]

Sources

- 1. 1-Bromo-3-fluorobenzene(1073-06-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Cas 1126-79-0,Butoxybenzene | lookchem [lookchem.com]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. CAS 1126-79-0: Butyl phenyl ether | CymitQuimica [cymitquimica.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. One moment, please... [chemistrysteps.com]

- 15. mdpi.com [mdpi.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-3-n-butyloxy-4-fluorobenzene

This technical guide provides a detailed analysis of the expected spectral data for 1-bromo-3-n-butyloxy-4-fluorobenzene, a substituted aromatic compound with applications in the development of pharmaceuticals and agrochemicals.[1][2] As a multi-functionalized benzene derivative, its structural elucidation relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While comprehensive spectral data for this specific molecule is not widely published, this guide will synthesize expected spectral characteristics based on established principles and data from structurally related compounds. This approach provides researchers and drug development professionals with a robust framework for the characterization of this compound and similar molecules.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound incorporates several key functional groups that will dictate its spectral signature: a trisubstituted benzene ring, a bromine atom, a fluorine atom, and an n-butoxy ether group. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the halogens and the electron-donating character of the butoxy group—will be evident in the spectral data.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C1" -- "Br"; "C3" -- "O"; "C4" -- "F"; "O" -- "C7"; "C7" -- "C8"; "C8" -- "C9"; "C9" -- "C10"; }

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the substitution pattern and the chemical environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals from the aromatic protons and the protons of the n-butyl chain. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aromatic-H | 6.8 - 7.5 | m | |

| -OCH₂- | 3.9 - 4.1 | t | J ≈ 6-7 |

| -OCH₂CH₂ - | 1.7 - 1.9 | m | |

| -CH₂CH₂ CH₃ | 1.4 - 1.6 | m | |

| -CH₃ | 0.9 - 1.0 | t | J ≈ 7 |

Rationale behind Predictions:

-

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region. Their precise chemical shifts and coupling patterns will be complex due to the influence of the three different substituents. The electron-donating butoxy group will shield adjacent protons, shifting them upfield, while the electron-withdrawing halogens will deshield them, causing a downfield shift.

-

n-Butoxy Protons: The protons of the n-butyl chain will show characteristic chemical shifts and multiplicities. The methylene group attached to the oxygen (-OCH₂-) will be the most downfield due to the deshielding effect of the oxygen atom. The terminal methyl group (-CH₃) will be the most upfield.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide information about their chemical environment.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-O | 150 - 160 |

| Aromatic C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic C-H | 115 - 130 |

| -OC H₂- | 68 - 72 |

| -OCH₂C H₂- | 30 - 35 |

| -CH₂C H₂CH₃ | 18 - 22 |

| -C H₃ | 13 - 15 |

Rationale behind Predictions:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF). The carbon attached to the oxygen of the butoxy group will be significantly downfield.

-

n-Butoxy Carbons: The carbons of the n-butyl chain will appear in the aliphatic region of the spectrum, with the carbon directly attached to the oxygen being the most downfield.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to unambiguously assign all proton and carbon signals.

"Sample_Prep" [label="Sample Preparation\n(5-10 mg in 0.6 mL CDCl₃)", fillcolor="#FBBC05"]; "H1_NMR" [label="¹H NMR Acquisition", fillcolor="#34A853"]; "C13_NMR" [label="¹³C NMR Acquisition", fillcolor="#34A853"]; "2D_NMR" [label="2D NMR (COSY, HSQC, HMBC)", fillcolor="#EA4335"]; "Data_Analysis" [label="Data Analysis and\nStructure Elucidation", fillcolor="#4285F4"];

"Sample_Prep" -> "H1_NMR" -> "C13_NMR" -> "2D_NMR" -> "Data_Analysis"; }

Figure 2: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Aliphatic (n-butyl) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O stretch | Aryl ether |

| 1100 - 1000 | C-F stretch | Aryl fluoride |

| 700 - 500 | C-Br stretch | Aryl bromide |

Rationale behind Predictions:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic and aliphatic protons.

-

Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O and C-Halogen Stretching: Strong absorptions corresponding to the C-O ether linkage, the C-F bond, and the C-Br bond will be present in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted MS Data:

| m/z | Ion |

| 248/250 | [M]⁺ (Molecular ion) |

| 191/193 | [M - C₄H₉]⁺ |

| 171 | [M - Br]⁺ |

| 112 | [M - Br - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Rationale behind Predictions:

-

Molecular Ion: The molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) with approximately equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

-

Fragmentation: The most common fragmentation pathways will involve the loss of the n-butyl group, the bromine atom, or a combination of substituents. The cleavage of the ether bond is a common fragmentation pathway for ethers.

"M" [label="[M]⁺\nm/z 248/250", fillcolor="#FBBC05"]; "M_butyl" [label="[M - C₄H₉]⁺\nm/z 191/193", fillcolor="#34A853"]; "M_Br" [label="[M - Br]⁺\nm/z 171", fillcolor="#34A853"]; "Base_Peak" [label="[C₄H₉]⁺\nm/z 57", fillcolor="#4285F4"];

"M" -> "M_butyl"; "M" -> "M_Br"; "M" -> "Base_Peak"; }

Figure 3: Predicted major fragmentation pathways.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Record the mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectral analysis of this compound requires the integration of data from NMR, IR, and MS techniques. This guide provides a detailed prediction of the expected spectral data based on the known effects of the constituent functional groups. By following the outlined experimental protocols and using the predicted data as a reference, researchers can confidently characterize this and structurally similar molecules, ensuring the integrity and purity of their compounds for applications in drug discovery and materials science.

References

-

PubChem. 1-Bromo-3-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

U.S. EPA. Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9). [Link]

-

PubMed. FT-IR and FT-Raman, UV spectroscopic investigation of 1-bromo-3-fluorobenzene using DFT (B3LYP, B3PW91 and MPW91PW91) calculations. [Link]

- Google Patents. Method for producing 1-bromo-3-fluorobenzene.

-

NIST. Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

-

PubChem. 1-Bromo-3-butoxybenzene. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-n-butyloxy-4-fluorobenzene

Introduction

1-Bromo-3-n-butyloxy-4-fluorobenzene is a substituted aromatic compound with significant potential as a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, n-butyloxy, and fluoro groups on the benzene ring offers multiple points for further chemical modification, making it a valuable building block in organic synthesis. This guide provides a comprehensive overview of a reliable and efficient two-step synthesis route for this target molecule, commencing from commercially available 4-fluorophenol.

This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. It offers a detailed examination of the synthetic pathway, including in-depth experimental protocols, mechanistic insights, and critical safety considerations.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process. This strategy leverages the directing effects of the hydroxyl and fluoro substituents on the starting material, 4-fluorophenol, to regioselectively introduce the bromine atom. The subsequent etherification is accomplished via the well-established Williamson ether synthesis.

The overall synthetic transformation is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Bromination of 4-Fluorophenol

The initial step in the synthesis is the regioselective bromination of 4-fluorophenol to produce the key intermediate, 2-Bromo-4-fluorophenol.

Mechanistic Rationale

The hydroxyl (-OH) group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. The fluorine (-F) atom, while deactivating due to its high electronegativity, is also an ortho-, para-director. In 4-fluorophenol, the powerful activating and directing effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho to the hydroxyl group. Steric hindrance may slightly favor substitution at the less hindered ortho position.

Experimental Protocol: Synthesis of 2-Bromo-4-fluorophenol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Fluorophenol | 112.11 | 20.0 g | 0.178 |

| Dichloroethane | 98.96 | 300 mL | - |

| Bromine | 159.81 | 29.5 g (9.5 mL) | 0.185 |

| Sodium Sulfite | 126.04 | 3.3 g | 0.026 |

| 10% Sodium Hydroxide | - | As needed | - |

| 20% Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 20.0 g (0.178 mol) of 4-fluorophenol in 300 mL of dichloroethane.

-

Cool the stirred solution to 5-10 °C using an ice-water bath.

-

In the dropping funnel, prepare a solution of 29.5 g (0.185 mol) of bromine in 150 mL of dichloroethane.

-

Add the bromine solution dropwise to the cooled 4-fluorophenol solution over a period of approximately 1 hour, maintaining the temperature between 5-10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 30 minutes.

-

Cool the reaction mixture to room temperature and add a solution of 3.3 g of sodium sulfite in 200 mL of water to quench any unreacted bromine. Stir vigorously for 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a 1:1 mixture of 10% sodium hydroxide and 20% sodium bicarbonate solution to neutralize any acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield 2-Bromo-4-fluorophenol as an oil.[1] A yield of approximately 90% can be expected.[2]

Safety Precautions:

-

Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Dichloroethane is a flammable and toxic solvent. Avoid inhalation and skin contact.

-

The reaction is exothermic; maintain careful temperature control during the bromine addition.

Part 2: Williamson Ether Synthesis of 2-Bromo-4-fluorophenol

The second and final step is the formation of the n-butyl ether via a Williamson ether synthesis. This classic reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[3]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism.[3] A strong base, such as sodium hydride, is used to deprotonate the weakly acidic hydroxyl group of 2-Bromo-4-fluorophenol, forming the more nucleophilic sodium 2-bromo-4-fluorophenoxide. This phenoxide then attacks the primary alkyl halide, 1-bromobutane, in a bimolecular nucleophilic substitution to form the desired ether and sodium bromide as a byproduct. The use of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.

The reaction pathway is illustrated below:

Caption: Mechanism of the Williamson Ether Synthesis for this compound.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-fluorophenol | 191.00 | 10.0 g | 0.052 |

| Sodium Hydride (60% in oil) | 24.00 | 2.5 g | 0.063 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |

| 1-Bromobutane | 137.02 | 8.6 g (6.8 mL) | 0.063 |

| Saturated Ammonium Chloride | - | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2.5 g (0.063 mol) of a 60% dispersion of sodium hydride in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

-

Add 100 mL of anhydrous THF to the flask.

-

Cool the suspension to 0 °C using an ice-water bath.

-

Dissolve 10.0 g (0.052 mol) of 2-Bromo-4-fluorophenol in 50 mL of anhydrous THF and add it dropwise to the stirred sodium hydride suspension over 30 minutes. Hydrogen gas will evolve.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 1 hour.

-

Re-cool the mixture to 0 °C and add 8.6 g (0.063 mol) of 1-bromobutane dropwise.

-

Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.

Safety Precautions:

-

Sodium hydride is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it under an inert atmosphere and away from any moisture.

-

1-Bromobutane is a flammable liquid and is harmful if swallowed or inhaled.[3] It can also cause skin and eye irritation.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF.

Characterization of this compound

Predicted Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

Aromatic protons will appear as multiplets in the range of δ 6.8-7.5 ppm.

-

The methylene protons of the butoxy group adjacent to the oxygen will appear as a triplet around δ 4.0 ppm.

-

The other methylene protons of the butyl group will appear as multiplets between δ 1.5-1.8 ppm.

-

The terminal methyl group will be a triplet around δ 0.9 ppm.

-

-

¹³C NMR (CDCl₃):

-

Aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the fluorine will show a large coupling constant.

-

The carbon attached to the bromine will be shifted upfield due to the heavy atom effect.

-

The methylene carbon of the butoxy group adjacent to the oxygen will appear around δ 68-70 ppm.

-

The other aliphatic carbons will appear in the range of δ 13-32 ppm.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak [M]⁺ and [M+2]⁺ will be observed in an approximate 1:1 ratio, characteristic of a monobrominated compound. The predicted exact mass is 248.0101 g/mol .

-

-

Infrared (IR) Spectroscopy:

-

C-H stretching (aliphatic): ~2850-2950 cm⁻¹

-

C-O-C stretching (ether): ~1250 cm⁻¹

-

C-F stretching: ~1200 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

-

Aromatic C=C stretching: ~1400-1600 cm⁻¹

-

Conclusion

This technical guide outlines a robust and efficient two-step synthesis for this compound. The described protocols are based on well-established and reliable chemical transformations, ensuring a high probability of success for experienced researchers. The strategic use of electrophilic aromatic substitution followed by a Williamson ether synthesis provides a logical and scalable route to this valuable synthetic intermediate. Adherence to the detailed experimental procedures and safety precautions is paramount for the safe and successful execution of this synthesis.

References

-

Williamson Ether Synthesis. The University of Tennessee at Chattanooga. Available at: [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Available at: [Link]

-

N-BUTYL BROMIDE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. Loba Chemie. Available at: [Link]

Sources

Methodological & Application

Application Note: Chemoselective Formation of 4-Fluoro-3-(n-butyloxy)phenylmagnesium Bromide

Abstract

This document provides a comprehensive guide for the synthesis of 4-Fluoro-3-(n-butyloxy)phenylmagnesium bromide, a valuable organometallic intermediate for introducing the 4-fluoro-3-(n-butyloxy)phenyl moiety in drug discovery and materials science. The protocol addresses the primary challenge of achieving chemoselective Grignard reagent formation at the carbon-bromine bond in the presence of a more robust carbon-fluorine bond. Detailed mechanistic insights, a step-by-step experimental protocol, methods for reagent quantification, and a troubleshooting guide are presented to ensure reliable and reproducible synthesis.

Introduction and Strategic Considerations

Grignard reagents are among the most powerful tools in synthetic chemistry for the formation of carbon-carbon bonds.[1] The synthesis of a Grignard reagent from a dihalogenated arene, such as 1-Bromo-3-n-butyloxy-4-fluorobenzene, requires a nuanced approach to ensure selectivity. The successful formation of the target reagent, 4-Fluoro-3-(n-butyloxy)phenylmagnesium bromide, hinges on the differential reactivity of the carbon-halogen bonds.

Chemoselectivity: The key to this synthesis is exploiting the significant difference in bond dissociation energies (BDE) between the aryl C-Br and C-F bonds. The C-Br bond is considerably weaker (approx. 276-339 kJ/mol) than the C-F bond (approx. 485 kJ/mol), making it the kinetically favored site for oxidative insertion of magnesium.[2][3][4] This disparity allows for the selective formation of the desired arylmagnesium bromide, leaving the fluoro group intact for subsequent functionalization.

Reaction Mechanism: The formation of a Grignard reagent occurs on the surface of the magnesium metal.[1][5] The prevailing mechanism involves a single electron transfer (SET) from the magnesium to the aryl halide.[1] This process generates a radical anion which then collapses, transferring the halide to the magnesium and leaving an aryl radical that rapidly combines with a MgX• species on the surface to form the final organomagnesium compound (R-MgX).[5]

Solvent Role (THF): Anhydrous tetrahydrofuran (THF) is the solvent of choice for this procedure. Its etheric oxygen atoms effectively solvate and stabilize the nascent Grignard reagent through coordination with the electron-deficient magnesium center.[6][7] This solvation is critical for maintaining the reagent's solubility and reactivity. The species in solution exist in a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts.[8][9][10]

Mechanistic Pathway

The formation of the Grignard reagent proceeds via a surface-mediated radical mechanism. The diagram below illustrates the key steps involved in the selective insertion of magnesium into the C-Br bond.

Caption: Mechanism of Grignard reagent formation on the magnesium surface.

Experimental Protocol

3.1 Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| This compound | >98% | Major Supplier | Store under inert gas, away from moisture. |

| Magnesium Turnings | >99.5% | Major Supplier | Use turnings, not powder.[1] |

| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Major Supplier | Inhibitor-free. Purify by passing through activated alumina if necessary.[11] |

| Iodine (I₂) | ACS Reagent | Major Supplier | Used as an activator.[12] A single crystal is sufficient. |

| Nitrogen or Argon Gas | High Purity (99.99%) | Gas Supplier | For maintaining an inert atmosphere. |

| Three-neck round-bottom flask (250 mL) | - | Glassware Supplier | Oven-dried at 120 °C overnight and cooled under inert gas.[13][14] |

| Reflux Condenser & Dropping Funnel | - | Glassware Supplier | Oven-dried and cooled under inert gas. |

| Magnetic Stirrer and Stir Bar | - | Lab Supplier | - |

| Syringes and Needles | - | Lab Supplier | Oven-dried and cooled in a desiccator. |

3.2 Step-by-Step Synthesis Procedure

-

Glassware and System Preparation: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon. All outlets should be protected with drying tubes or bubblers.[14]

-

Magnesium Activation: Place magnesium turnings (1.2 eq.) into the reaction flask. Briefly heat the flask gently with a heat gun under a strong flow of inert gas to drive off any adsorbed moisture.[12] Allow the flask to cool to room temperature. Add a single small crystal of iodine.[15] The purple color will fade as the iodine reacts with the magnesium surface, indicating activation.[16]

-

Initiation of Reaction:

-

Prepare a solution of this compound (1.0 eq.) in anhydrous THF (to make a ~0.5 M solution) in the dropping funnel.

-

Add a small portion (~10%) of the aryl bromide solution to the activated magnesium turnings.[13]

-

The reaction mixture may need gentle warming with a heat gun to initiate.[12] Initiation is indicated by the appearance of cloudiness, bubbling from the magnesium surface, and a gentle exotherm causing the solvent to reflux.[1]

-

-

Addition and Reflux:

-

Once the reaction has initiated, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.[17] The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[1]

-

If the reaction becomes too vigorous, slow the addition and/or cool the flask with a water bath.

-

After the addition is complete, continue to stir the mixture and maintain a gentle reflux (using an external heating source if necessary) for an additional 30-60 minutes to ensure complete consumption of the magnesium.[13] The final solution should appear dark gray to brown.

-

-

Completion and Storage: Once the reaction is complete, allow the mixture to cool to room temperature. The Grignard reagent is now ready for use. For storage, the solution can be carefully transferred via cannula to a dry, inert-gas-flushed Schlenk flask.[12] It is crucial to quantify the reagent before use.

Characterization and Quantification Protocol

The concentration of the prepared Grignard reagent must be determined as yields are never quantitative. Titration with iodine is a reliable and straightforward method.[11][18]

4.1 Titration Procedure (Iodine Method)

-

Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., ~100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[11][19] The LiCl helps to keep all magnesium species soluble.[19] Cool the dark brown solution to 0 °C in an ice bath.

-

Titration: Using a 1.0 mL syringe, slowly add the prepared Grignard reagent dropwise to the stirred iodine solution.[11]

-

Endpoint: The endpoint is reached when the dark brown/purple color of the iodine completely disappears, resulting in a colorless or pale yellow solution.[11]

-

Calculation: The molarity of the Grignard reagent is calculated using the following formula:

Molarity (M) = (mass of I₂ / MW of I₂) / Volume of Grignard reagent added (L)

(Where MW of I₂ = 253.81 g/mol )

4.2 Sample Titration Data

| Trial | Mass of I₂ (mg) | Volume of Grignard Added (mL) | Calculated Molarity (M) |

| 1 | 101.5 | 0.85 | 0.47 |

| 2 | 99.8 | 0.83 | 0.47 |

| Average | - | - | 0.47 M |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate. | 1. Wet glassware or solvent.[1] 2. Passivated magnesium surface (oxide layer). 3. Impure starting materials. | 1. Ensure all components are rigorously dried. 2. Activate Mg with I₂ or 1,2-dibromoethane.[20] Grinding the turnings in a mortar and pestle before use can also be effective.[16] 3. Purify the aryl halide if necessary. |

| Low yield of Grignard reagent. | 1. Incomplete reaction. 2. Side reactions, primarily Wurtz coupling (Ar-Br + Ar-MgBr → Ar-Ar).[21][22] | 1. Ensure sufficient reflux time after addition. 2. Maintain dilute conditions and control the addition rate to minimize the concentration of aryl bromide in the presence of the product.[21] |

| Formation of a white precipitate. | Presence of moisture, leading to hydrolysis of the Grignard reagent to Ar-H and Mg(OH)Br. | Abort the reaction. Re-dry all glassware and use freshly purified anhydrous solvent for the next attempt. |

| Titration endpoint is unclear. | Precipitation of magnesium salts (if LiCl is omitted). | Ensure the titration is performed in a THF solution saturated with LiCl to maintain a homogeneous solution.[19] |

Overall Experimental Workflow

The following diagram provides a high-level overview of the entire process, from preparation to the final quantified product.

Caption: Summary workflow for the preparation and quantification of the Grignard reagent.

Safety Precautions

-

Anhydrous Solvents: Anhydrous ethers like THF can form explosive peroxides upon storage. Always test for peroxides before use if the solvent has been opened and stored for an extended period.

-

Grignard Reagents: Grignard reagents are highly reactive, pyrophoric (may ignite spontaneously in air), and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere.

-

Exothermic Reaction: The formation of Grignard reagents is exothermic. Ensure adequate cooling is available and control the rate of addition carefully to prevent an uncontrolled reaction.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves. Conduct the reaction in a well-ventilated chemical fume hood.

References

-

Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. (2020). YouTube. [Link]

-

Gutmann, B., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv. [Link]

-

Making a Grignard reagent from elemental magnesium. (2023). YouTube. [Link]

-

Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

-

Thornbury, R. T., & Adlington, R. M. (2004). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

-

(4-Fluoro-3-i-butyloxyphenyl)magnesium bromide. PubChem. [Link]

-

Lauber, M. B., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]

-

Cascella, M., & Eisenstein, O. (2017). How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. Journal of the American Chemical Society. [Link]

-

Knochel, P., et al. (2006). Preparation of Enantioenriched (S)-Nonafluorobutanesulfinamide. Organic Syntheses. [Link]

-

Discussion on activation of magnesium for Grignard reagent. ResearchGate. [Link]

-

Titrating Organometallic Reagents is Easier Than You Think. (2015). Chemtips. [Link]

-

Bryant, J. R., et al. (2018). Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents. The Journal of Physical Chemistry A. [Link]

-

Allen, C. F. H., & Converse, S. (1936). 2,3-Diphenylindone. Organic Syntheses. [Link]

-

Collection of citations related to Grignard reagent formation mechanism. ACS Publications. [Link]

-

Discussion on iodine activation for Grignard reaction. Reddit. [Link]

-

Bond Energies. Chemistry LibreTexts. [Link]

-

Preparation of phenylmagnesium bromide. PrepChem.com. [Link]

-

1-bromo-2-fluorobenzene reaction with magnesium and furan. Chemistry Stack Exchange. [Link]

-

Why is THF used in Grignard? Quora. [Link]

-

Lindstedt, E., et al. (2004). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development. [Link]

-

How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran. UCL Discovery. [Link]

-

1-Bromo-4-fluorobenzene. PubChem. [Link]

-

What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]

-

Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis. [Link]

-

Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]

-

Why is the C-F bond enthalpy so high despite it being the most polar out of C-Cl, C-Br and C-I bonds? Reddit. [Link]

-

Tuulmets, A., et al. (1998). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry. [Link]

-

Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]

-

Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). ResearchGate. [Link]

-

Carbon–fluorine bond. Wikipedia. [Link]

-

Wurtz Reaction. Aakash Institute. [Link]

-

Wurtz-Fittig Reaction: C-C coupling reaction between aromatic and aliphatic halides by sodium. (2019). YouTube. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 5. web.alfredstate.edu [web.alfredstate.edu]

- 6. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. prepchem.com [prepchem.com]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chemtips.wordpress.com [chemtips.wordpress.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]

Application Notes and Protocols for the Sonogashira Coupling of 1-Bromo-3-n-butyloxy-4-fluorobenzene

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by a palladium complex and often a copper(I) co-catalyst, has proven indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] Its broad functional group tolerance and generally mild reaction conditions make it a favored method for the late-stage functionalization of intricate molecular scaffolds.[4]

This document provides a detailed guide for performing the Sonogashira coupling with 1-Bromo-3-n-butyloxy-4-fluorobenzene, a substrate of interest in medicinal chemistry due to the prevalence of the fluorinated butoxy-benzene motif in bioactive molecules. The presence of an electron-donating butoxy group and a moderately electron-withdrawing fluorine atom on the aromatic ring presents unique considerations for optimizing the reaction protocol.

Substrate Analysis: this compound

Physicochemical Properties:

Reactivity Considerations:

The electronic nature of the substituents on the aryl bromide significantly influences its reactivity in the Sonogashira coupling. The general order of reactivity for aryl halides is I > Br > Cl.[2] For aryl bromides, electron-withdrawing groups typically enhance the rate of oxidative addition to the palladium(0) catalyst, the rate-determining step of the catalytic cycle.[3]

In the case of this compound, the n-butyloxy group is electron-donating through resonance, which can decrease the electrophilicity of the C-Br bond and thus slow down the oxidative addition. Conversely, the fluorine atom is electron-withdrawing by induction, which can partially counteract the effect of the butoxy group. The interplay of these electronic effects necessitates careful selection of the catalyst system and reaction conditions to achieve efficient coupling. Electron-rich aryl bromides may require more electron-rich phosphine ligands on the palladium catalyst to facilitate the oxidative addition step.[1]

The Sonogashira Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the copper-cocatalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

Coordination: The terminal alkyne coordinates to the copper(I) salt.

-

Deprotonation: A base deprotonates the alkyne, forming the copper(I) acetylide.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[3]

Experimental Protocol

This protocol provides a general starting point for the Sonogashira coupling of this compound with a terminal alkyne. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Diagram of the Experimental Workflow:

Caption: A generalized workflow for the Sonogashira coupling reaction.

Materials and Reagents:

| Reagent | CAS Number | Supplier Recommendation | Purity |

| This compound | N/A | Custom Synthesis/Vendor | >97% |

| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | Sigma-Aldrich, etc. | >98% |

| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 13965-03-2 | Strem, Sigma-Aldrich | >98% |

| CuI (Copper(I) iodide) | 7681-65-4 | Acros Organics, etc. | >99% |

| PPh₃ (Triphenylphosphine) | 603-35-0 | Sigma-Aldrich, etc. | >99% |

| Triethylamine (TEA) | 121-44-8 | Acros Organics, etc. | >99.5% |

| Toluene | 108-88-3 | Fisher Scientific, etc. | Anhydrous |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), CuI (0.04 equiv), and PPh₃ (0.04 equiv).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of aryl bromide) and triethylamine (3.0 equiv) via syringe.

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw or sparge with nitrogen for 20 minutes to ensure the removal of dissolved oxygen.

-

Reaction: Place the flask in a preheated oil bath at 70 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

-

Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents | - Use fresh catalyst and high-purity, anhydrous solvents.- Ensure thorough degassing of the reaction mixture.- Consider a more electron-rich phosphine ligand (e.g., P(t-Bu)₃) to promote oxidative addition. |

| Alkyne Homocoupling | - Presence of oxygen- High concentration of copper(I) catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or consider a copper-free protocol.- Add the alkyne slowly to the reaction mixture. |

| Dehalogenation of Aryl Bromide | - Presence of water or other protic sources- Certain phosphine ligands can promote this side reaction at elevated temperatures | - Use anhydrous solvents and reagents.- Lower the reaction temperature and monitor the reaction closely. |

Safety Precautions

-

1-Bromo-4-fluorobenzene is a flammable liquid and is harmful if inhaled, causing skin and eye irritation.[7] Handle this and related compounds in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Palladium catalysts and phosphine ligands are toxic and should be handled with care.

-

Triethylamine is a corrosive and flammable base.

Conclusion

The Sonogashira coupling of this compound provides a versatile route to a range of substituted alkynes of interest in pharmaceutical and materials science research. The protocol outlined in this document serves as a robust starting point. Careful attention to the exclusion of oxygen and the quality of reagents is paramount for achieving high yields and minimizing side reactions. Further optimization of the catalyst system and reaction conditions may be necessary to adapt this protocol to a broader scope of terminal alkynes.

References

-

Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved from the University of California, Davis website: [Link]

-

Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2074–2145. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Doub, W. H., & Plaisance, J. R. (2009). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 74(17), 6563–6571. [Link]

-

Sonogashira coupling. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. (2025, February 17). [Video]. YouTube. [Link]

-

Thorpe, T. I., & Williams, C. M. (2009). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 74(15), 5535–5538. [Link]

-

SAFETY DATA SHEET: 1-Bromo-4-fluorobenzene. (2013, October 17). Thermo Fisher Scientific. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017, September 25). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4). [Link]

-

Zhang, W., & Liu, W. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports, 38(2), 235–251. [Link]

-

One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024, August 5). JACS Au. [Link]

-

1-Bromo-3-butoxybenzene. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Click Chemistry, A Powerful Tool for Pharmaceutical Sciences. (n.d.). SciSpace. Retrieved from [Link]

-

Alkynes are important functional groups in human therapeutics. (a)... (n.d.). ResearchGate. Retrieved from [Link]

-

He, J., Yang, K., Zhao, J., & Cao, S. (2019). LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. Organic Letters, 21(23), 9714–9718. [Link]

-

4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Agilent. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 1-Bromo-3-butoxybenzene | C10H13BrO | CID 28369542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

Application Notes & Protocols: 1-Bromo-3-n-butyloxy-4-fluorobenzene as a Precursor for Advanced Liquid Crystal Synthesis

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-n-butyloxy-4-fluorobenzene, a highly functionalized aromatic precursor for the synthesis of advanced, high-performance liquid crystals (LCs). We delve into the strategic importance of its unique substitution pattern, offering a plausible and detailed synthetic protocol for the precursor itself. The core of this document is the application of this building block in constructing calamitic (rod-shaped) liquid crystals via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A step-by-step protocol for the synthesis of a representative biphenyl-based liquid crystal is provided, complete with explanations for key experimental choices, reaction mechanisms, and characterization methodologies. This guide is intended for researchers and scientists in materials science, organic chemistry, and drug development who are focused on the rational design of novel mesogenic materials.

Introduction: The Strategic Design of a Liquid Crystal Precursor

The performance of a liquid crystal display (LCD) is fundamentally dictated by the molecular architecture of the liquid crystals it employs. The synthesis of these materials is a game of precision, where each substituent on a molecular scaffold is deliberately chosen to fine-tune the final properties. This compound is an exemplary precursor designed with this principle in mind. Its structure incorporates three key features that are highly desirable in modern LC design:

-

The Fluoro Substituent (-F): The presence of a fluorine atom is critical in modern liquid crystal design.[1] Its high electronegativity and relatively small size allow for the precise modulation of molecular polarity.[2] This directly influences the dielectric anisotropy (Δε), a key parameter for controlling the switching voltage of an LCD.[2] Furthermore, lateral fluorine substitution, as in this precursor, can lower melting points and affect mesophase stability without significantly increasing viscosity.[3]

-

The n-Butyloxy Group (-OC₄H₉): A terminal alkoxy chain is a classic feature in calamitic liquid crystals. It serves to lower the melting point of the compound by disrupting crystalline packing, thereby promoting the formation of liquid crystalline phases (mesophases) at accessible temperatures. The length and flexibility of this chain are instrumental in determining the type of mesophase (e.g., nematic, smectic) and its temperature range.[4]

-

The Bromo Substituent (-Br): The bromine atom is the synthetic linchpin. It serves as an excellent leaving group in a wide variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the reliable and efficient formation of carbon-carbon bonds, enabling the construction of the extended, rigid core structures (like biphenyl or tolane systems) that are essential for liquid crystallinity.[6]

This unique combination makes this compound a powerful building block for creating liquid crystals with tailored properties for demanding applications.

Section 1: Precursor Synthesis & Physicochemical Properties

A robust and scalable synthesis of the precursor is paramount. While this specific compound may not be commercially available, a logical and reliable synthetic route can be designed based on established organic chemistry principles, namely the Williamson ether synthesis. The proposed route starts from the commercially available 2-fluoro-5-bromophenol.

Proposed Synthesis Pathway

Caption: Proposed synthesis of the target precursor via Williamson ether synthesis.

Protocol 1: Synthesis of this compound

Causality: This protocol utilizes the Williamson ether synthesis, a classic and highly reliable method for forming ethers. The reaction involves the deprotonation of a phenol by a mild base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (1-bromobutane) in an Sₙ2 reaction. Acetone is chosen as the solvent due to its appropriate boiling point for reflux and its ability to dissolve both the organic reactants and the inorganic base.

Materials & Equipment:

-

2-Fluoro-5-bromophenol

-

1-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

1M Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel, rotary evaporator, apparatus for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-fluoro-5-bromophenol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: Add 1-bromobutane (1.2 eq.) to the stirring suspension.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) using a heating mantle. Maintain vigorous stirring for 24 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting phenol.

-

Work-up: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

-

Extraction: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure this compound as a colorless oil.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of the precursor.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₂BrFO | Calculated |

| Molecular Weight | 247.10 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | Predicted[7] |

| Boiling Point | ~250-260 °C (at 760 mmHg) | Estimated based on similar structures[7] |

| Density | ~1.3-1.4 g/cm³ | Estimated |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., Toluene, THF, CH₂Cl₂) | General property of aryl halides[8] |

| CAS Number | Not assigned (as of Jan 2026) | - |

Section 2: Application in Liquid Crystal Synthesis

The true utility of this compound is realized when it is used to construct the rigid core of a liquid crystal molecule. The Suzuki-Miyaura coupling is the preeminent method for this transformation, offering high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[9]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Synthesis of a 4-Cyano-4'-(3-butoxy-4-fluorophenoxy)biphenyl LC

Causality: This protocol describes the coupling of our precursor with 4-cyanophenylboronic acid. The cyano group (-CN) is a strong electron-withdrawing group that creates a large dipole moment along the long molecular axis, which is crucial for achieving the positive dielectric anisotropy required for twisted nematic (TN) and in-plane switching (IPS) LCDs. A mixed solvent system (Toluene/Ethanol/Water) is used to ensure all components—the organic substrates, the inorganic base, and the catalyst complex—are sufficiently soluble for the reaction to proceed efficiently. Tetrakis(triphenylphosphine)palladium(0) is a reliable, pre-activated Pd(0) catalyst, simplifying the reaction setup.[9]

Materials & Equipment:

-

This compound (from Protocol 1)

-

4-Cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Toluene, Ethanol, Deionized water (all degassed)

-

Ethyl acetate, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Schlenk flask or sealed reaction tube

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for reflux, extraction, and chromatography

Step-by-Step Procedure:

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Degassing: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (Nitrogen or Argon) at least three times. This is critical as oxygen can poison the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

-

Solvent Addition: Add the degassed solvent system via syringe. A typical ratio is Toluene:Ethanol:Water (e.g., 4:1:1). The total solvent volume should be sufficient to create a stirrable slurry.

-

Reaction: Immerse the flask in a preheated oil bath at 90°C. Stir the mixture vigorously under the inert atmosphere for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC until the starting bromo-precursor is no longer visible.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 30 mL).

-

Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude solid should be purified by recrystallization (e.g., from ethanol or an ethanol/heptane mixture) or by flash column chromatography to yield the final liquid crystal product.

Data Presentation: Reaction Parameters

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pre-activated Pd(0) source, reliable for aryl-aryl coupling. |

| Base | K₂CO₃ (3.0 eq.) | Activates the boronic acid for transmetalation; sufficient basicity. |

| Solvent | Toluene/Ethanol/Water | Ensures solubility of all reactants and facilitates the catalytic cycle. |

| Temperature | 90 °C | Provides sufficient thermal energy to drive the catalytic cycle efficiently without significant decomposition. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidative degradation of the Pd(0) catalyst. |

Section 3: Characterization of the Final Liquid Crystal

Once synthesized and purified, the product must be rigorously characterized to confirm its structure and evaluate its liquid crystalline properties.

Workflow for LC Characterization

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 7. innospk.com [innospk.com]

- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 1-Bromo-3-n-butyloxy-4-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-3-n-butyloxy-4-fluorobenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to enhance reaction efficiency, troubleshoot common issues, and understand the mechanistic nuances of this specific transformation.

The substrate, this compound, presents a unique electronic profile. The n-butyloxy group is an electron-donating group (EDG), which can enrich the electron density of the aromatic ring, making the C-Br bond stronger and thus more resistant to oxidative addition by the palladium(0) catalyst.[1] This is often a rate-limiting step in the catalytic cycle.[2] Conversely, the fluorine atom is electron-withdrawing (EWG), which can partially counteract this effect. Understanding this electronic balance is crucial for rational optimization.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address challenges you may encounter during your experiments.

Troubleshooting & FAQs

Question 1: My reaction shows low or no conversion. What are the primary factors to investigate?

Answer:

Low or no conversion is a common issue, often pointing to a problem in the initial, rate-determining oxidative addition step or catalyst deactivation. Given the electron-rich nature of your aryl bromide, the energy barrier for the Pd(0) catalyst to insert into the C-Br bond can be high.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low conversion.

Detailed Breakdown:

-

Catalyst and Ligand Selection: This is the most critical parameter. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this electron-rich substrate.

-

Expertise & Causality: Electron-donating groups on the aryl bromide slow down oxidative addition. To overcome this, the palladium center needs to be more electron-rich and less sterically hindered. This is achieved by using bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is crucial for activating the C-Br bond.[3]

-